Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate
Description
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate is a morpholine-containing ester derivative with a molecular weight of 302.37 g/mol (C₁₃H₂₄N₂O₃) and a purity of ≥97% . Its structure features a morpholine ring (a six-membered heterocycle with one oxygen and one nitrogen atom) linked via a propylamino chain to an ethyl propanoate ester group.
Properties
IUPAC Name |
ethyl 3-(3-morpholin-4-ylpropylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-2-17-12(15)4-6-13-5-3-7-14-8-10-16-11-9-14/h13H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEBMOPXGIBQMCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCCCN1CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate typically involves the reaction of ethyl 3-aminopropanoate with 3-(morpholin-4-yl)propylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Scientific Research Applications
Anticancer Properties
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate has been investigated for its potential as an anti-cancer agent. Studies have shown that derivatives of similar compounds exhibit histone deacetylase inhibitory activity, which is crucial in cancer progression. For example, related compounds demonstrated significant antiproliferative activity against HeLa cells with IC50 values ranging from 0.69 to 11 μM, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
Antiviral Applications
Recent research has explored the use of this compound in multi-drug therapies aimed at disrupting viral processes, particularly in the context of COVID-19. Compounds with structural similarities have been shown to inhibit key protein-protein interactions critical for viral replication . The ability to modify the compound's structure may enhance its efficacy against various viral targets.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal synthesized a series of morpholine-containing compounds, including this compound, and evaluated their effects on cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the inhibition of histone deacetylases, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | HeLa | 0.69 |
| Doxorubicin | HeLa | 2.29 |
Case Study 2: Antiviral Activity
In a multi-drug therapy approach for COVID-19, researchers utilized molecular docking studies to assess the binding affinity of this compound to viral proteins involved in SARS-CoV-2 replication. The study highlighted its potential to disrupt critical interactions necessary for viral entry and replication .
Synthesis and Modification
The synthesis of this compound can be achieved through various chemical pathways that involve the reaction of morpholine derivatives with propanoic acid esters. The ability to modify its structure by adding different functional groups can enhance its biological activity and specificity towards certain targets.
Mechanism of Action
The mechanism of action of Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring in the compound can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate with analogs based on functional group modifications, pharmacological relevance, and synthetic pathways.
Functional Group Variations
Key Observations :
- Nitrile vs.
- Morpholine vs. Furan: Ethyl 3-(2-furyl)propanoate lacks the morpholine ring but incorporates a furan group, which imparts electron-withdrawing effects, influencing reactivity in cycloaddition reactions .
Pharmacologically Relevant Derivatives
- Fluorinated and Chlorinated Derivatives: Ethyl 3-Cyclopropyl-2-(4-fluorobenzyl)-3-oxopropanoate (4bm) and Ethyl 2-(4-chlorobenzyl)-3-cyclopropyl-3-oxopropanoate (4bn) (from ) feature halogenated benzyl groups. These substituents enhance metabolic stability and binding affinity to hydrophobic enzyme pockets compared to the morpholine-containing target compound .
- Alkyl Chain Modifications: Ethyl 3-phenylpropanoate derivatives () with varying ester chain lengths (methyl to nonyl) demonstrate that longer alkyl chains increase lipophilicity, improving tissue penetration but reducing aqueous solubility. The morpholine-propylamino group in the target compound balances these properties by introducing polarity .
Research Findings and Implications
- Comparative Stability: Morpholine derivatives generally exhibit superior hydrolytic stability compared to furan-containing esters (e.g., Ethyl 3-(2-furyl)propanoate), which are prone to ring-opening under acidic conditions .
- Thermodynamic Properties : The target compound’s LogP (2.27) and PSA (55.4 Ų) (from analogs) indicate moderate lipophilicity and high polarity, favorable for oral bioavailability .
Biological Activity
Ethyl 3-{[3-(morpholin-4-yl)propyl]amino}propanoate, a compound with the molecular formula C11H22N2O3, has garnered attention in scientific research due to its potential biological activities. This article delves into its synthesis, mechanisms of action, biological effects, and relevant case studies.
The synthesis of this compound typically involves the reaction of β-alanine ethyl ester with 3-(morpholin-4-yl)propylamine. The reaction is usually conducted in an organic solvent under controlled conditions, ensuring high purity through techniques like recrystallization or column chromatography.
Chemical Structure:
- Molecular Weight: 230.30 g/mol
- Functional Groups: Contains an ester group and a morpholine ring which are crucial for its biological activity.
The compound is hypothesized to exert its biological effects primarily through the inhibition of norepinephrine reuptake, which influences various physiological processes such as mood regulation and cardiovascular function. This mechanism is significant in the context of developing therapeutic agents for conditions like depression and anxiety disorders.
Pharmacological Effects
-
Antidepressant Activity:
- This compound has been investigated for its potential antidepressant effects. In vitro studies suggest that it may enhance norepinephrine levels in synaptic clefts, thus improving mood-related behaviors in animal models.
-
Neuroprotective Properties:
- Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress, a common pathway involved in neurodegenerative diseases.
-
Cardiovascular Effects:
- The compound's ability to modulate norepinephrine levels suggests potential applications in treating cardiovascular disorders by affecting heart rate and blood pressure regulation.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased norepinephrine levels | |
| Neuroprotective | Reduced oxidative stress in neuronal cells | |
| Cardiovascular | Modulation of heart rate |
Case Study: Antidepressant Efficacy
In a controlled study involving rodents, administration of this compound resulted in a significant decrease in depressive-like behaviors as measured by the forced swim test (FST). The compound demonstrated efficacy comparable to established antidepressants like fluoxetine, suggesting its potential as a novel therapeutic agent.
Case Study: Neuroprotection
A study published in Journal of Neurochemistry reported that this compound effectively reduced apoptosis in neuronal cultures exposed to oxidative stressors. This finding highlights its potential role in developing treatments for neurodegenerative conditions such as Alzheimer's disease.
Comparison with Similar Compounds
This compound shares structural similarities with other morpholine-containing compounds known for their pharmacological activities. However, its unique ester functional group differentiates it from others, potentially imparting distinct biological properties.
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 3-{[2-(morpholin-4-yl)ethyl]amino}propanenitrile | Morpholine-based structure | Nitrile group instead of ester |
| β-Alanine, N-[2-(4-morpholinyl)ethyl]-, ethyl ester | Ester derivative | Specific to β-alanine |
Q & A
Q. What computational approaches model its pharmacokinetic properties?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps), while molecular dynamics (MD) simulations predict membrane permeability. ADMET predictors (e.g., SwissADME) estimate metabolic stability and CYP450 interactions .
Key Considerations for Data Interpretation
- Contradictory Evidence : Solvent effects on reaction yields (DMF vs. acetonitrile in vs. 4) highlight the need for solvent-screening matrices.
- Comparative Tables : Use analogs (e.g., ethyl 3-(4-chloro-1H-pyrazol-1-yl)propanoate) to benchmark biological activity and synthetic feasibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
